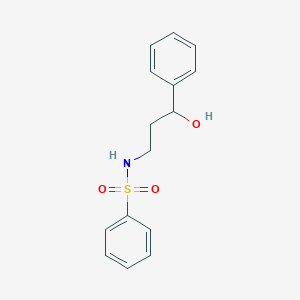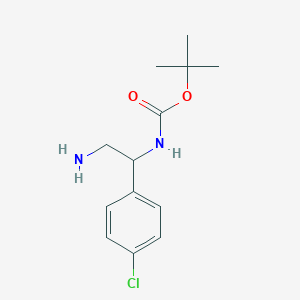
Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is a chemical compound that is part of a broader class of organic molecules known as carbamates. Carbamates are derivatives of carbamic acid and typically feature the functional group (-NHCOO-). They are widely used in various applications, including as intermediates in pharmaceutical synthesis, pesticides, and as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multistep reactions that may include cyclization, nucleophilic substitution, and reduction processes. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . These methods highlight the versatility and efficiency of the synthetic approaches used for tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with the potential for stereoisomerism and the presence of multiple functional groups. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds. For example, the molecular and crystal structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including those that lead to the formation of amines. For instance, N-tert-butanesulfinyl imines, which are closely related to tert-butyl carbamates, are versatile intermediates for the asymmetric synthesis of amines. They can react with a wide range of nucleophiles and are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group . Additionally, the reactivity of tert-butyl carbamate derivatives can be manipulated through the use of different reagents and reaction conditions, as demonstrated in the synthesis of tert-butyl-2-amino-4-phenethylphenylcarbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are generally stable and can be characterized by their melting points, boiling points, solubility, and spectroscopic properties. The presence of tert-butyl groups can impart steric hindrance, affecting the reactivity and stability of the molecule. For example, tert-butylpentafluorophenylmethylchlorosilane, a silylating reagent, forms hydrolytically stable derivatives suitable for gas chromatography with electron-capture detection, demonstrating the impact of the tert-butyl group on the compound's properties .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. They established a rapid synthetic method for this compound, highlighting its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Preparation of Novel Compounds
The compound is used in the preparation of novel chemical entities. Wu (2011) utilized a similar compound in the synthesis of complex chemical structures, demonstrating its role in developing new chemical compounds (Wu, 2011).
Catalytic Processes
In catalysis, Storgaard and Ellman (2009) explored the use of a related compound in rhodium-catalyzed enantioselective additions. This process is crucial for creating chiral molecules, which have significant applications in the development of pharmaceuticals (Storgaard & Ellman, 2009).
Chiral Resolution Methods
Vaccher et al. (1991) developed a chromatography method for the chiral resolution of a similar compound. This technique is vital in separating enantiomers, which is crucial in pharmaceutical manufacturing (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Ring-Chain Transformations
Valuer and Karlivan (1976) studied the compound's role in ring-chain transformations, a fundamental chemical process for creating complex molecules, which has applications in synthesizing diverse chemical entities (Valuer & Karlivan, 1976).
Synthesis of Carbamates
Harris et al. (2011) used related carbamates in the aminohydroxylation reaction, demonstrating the compound's relevance in complex organic synthesis processes (Harris, Mee, Furneaux, Gainsford, & Luxenburger, 2011).
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
It is known that similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUZRUJJSGVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082584-93-7 | |
| Record name | tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



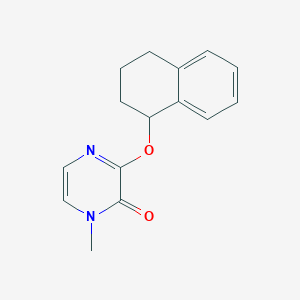

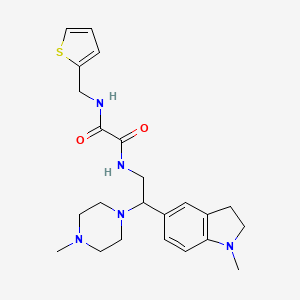
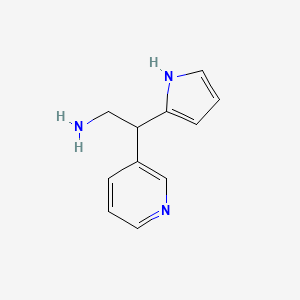

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)
![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)
